molecular formula C25H19NO2S B12808384 2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide CAS No. 15448-89-2

2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide

Cat. No.: B12808384
CAS No.: 15448-89-2
M. Wt: 397.5 g/mol
InChI Key: IMBDLLLXABONQR-UHFFFAOYSA-N
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Description

2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is an organic compound with the molecular formula C25H19NO2S It is a derivative of benzisothiazole and is characterized by the presence of three phenyl groups and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide typically involves the reaction of benzisothiazole derivatives with phenyl-containing reagents under specific conditions. One common method involves the use of lithium reagents to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the benzisothiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the phenyl rings or the benzisothiazole core.

Scientific Research Applications

2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the phenyl rings can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Triphenyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is unique due to the presence of three phenyl groups, which enhance its stability and reactivity. This structural feature distinguishes it from other benzisothiazole derivatives and contributes to its diverse applications in research and industry.

Properties

CAS No.

15448-89-2

Molecular Formula

C25H19NO2S

Molecular Weight

397.5 g/mol

IUPAC Name

2,3,3-triphenyl-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C25H19NO2S/c27-29(28)24-19-11-10-18-23(24)25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)26(29)22-16-8-3-9-17-22/h1-19H

InChI Key

IMBDLLLXABONQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3S(=O)(=O)N2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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